molecular formula C17H27Cl2N7O2 B12113066 H-Arg-Trp-NH2 2 HCl

H-Arg-Trp-NH2 2 HCl

Cat. No.: B12113066
M. Wt: 432.3 g/mol
InChI Key: KABYCKVXSLSGFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Trp-NH2 2 HCl, also known as (2S)-2-amino-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide dihydrochloride, is a synthetic peptide compound. It is composed of the amino acids arginine and tryptophan, linked by a peptide bond and terminated with an amide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Trp-NH2 2 HCl typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (protected arginine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.

    Coupling: The next amino acid (protected tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized to ensure high yield and purity, often involving additional purification steps such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-Arg-Trp-NH2 2 HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Kynurenine derivatives.

    Reduction: Reduced peptides.

    Substitution: Alkylated peptides.

Scientific Research Applications

H-Arg-Trp-NH2 2 HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Trp-NH2 2 HCl involves its interaction with specific molecular targets. The arginine residue can interact with negatively charged sites on proteins or cell membranes, while the tryptophan residue can participate in hydrophobic interactions. These interactions can modulate signaling pathways and cellular functions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Arg-Trp-NH2 2 HCl is unique due to its combination of arginine and tryptophan residues, which allows it to participate in a wider range of interactions and reactions compared to its individual components. This dual functionality makes it a valuable tool in various research applications .

Properties

IUPAC Name

2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N7O2.2ClH/c18-12(5-3-7-22-17(20)21)16(26)24-14(15(19)25)8-10-9-23-13-6-2-1-4-11(10)13;;/h1-2,4,6,9,12,14,23H,3,5,7-8,18H2,(H2,19,25)(H,24,26)(H4,20,21,22);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABYCKVXSLSGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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